molecular formula C22H24BrFN4O2 B12415253 Vandetanib-d4

Vandetanib-d4

Cat. No.: B12415253
M. Wt: 479.4 g/mol
InChI Key: UHTHHESEBZOYNR-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vandetanib-d4 is a deuterated form of vandetanib, an orally available inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis. Vandetanib targets vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity . It is primarily used in the treatment of medullary thyroid cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: For instance, nitroimidazole-substituted 4-anilinoquinazoline derivatives of vandetanib have been synthesized by introducing a nitroimidazole group in the piperidine side chain and modifying the aniline moiety . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of vandetanib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Vandetanib undergoes various chemical reactions, including oxidation, reduction, and substitution. In vitro and in vivo phase I metabolic reactions include N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . These reactions are crucial for the metabolism and elimination of the compound from the body.

Common Reagents and Conditions: Common reagents used in the reactions of vandetanib include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include specific temperatures, pH levels, and solvents .

Major Products: The major products formed from the reactions of vandetanib include its metabolites, such as N-oxide and demethylated derivatives. These metabolites are often analyzed using techniques like liquid chromatography-mass spectrometry to understand the compound’s pharmacokinetics and pharmacodynamics .

Properties

Molecular Formula

C22H24BrFN4O2

Molecular Weight

479.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2

InChI Key

UHTHHESEBZOYNR-OSEHSPPNSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H]

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.